molecular formula C13H22N2O2S B14916135 n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline

n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline

Cat. No.: B14916135
M. Wt: 270.39 g/mol
InChI Key: CKNXNBSNLWRJBA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline is a tertiary aniline derivative characterized by a dimethylamino group at the para position of the benzene ring and a 3-(methylsulfonyl)propylamino-methyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes where sulfonyl groups play a role in binding affinity .

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methylsulfonylpropylamino)methyl]aniline

InChI

InChI=1S/C13H22N2O2S/c1-15(2)13-7-5-12(6-8-13)11-14-9-4-10-18(3,16)17/h5-8,14H,4,9-11H2,1-3H3

InChI Key

CKNXNBSNLWRJBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde undergoes reductive amination with dimethylamine under hydrogenation conditions. Catalytic hydrogenation (H₂, 1–5 atm) with Raney nickel or palladium on carbon in methanol/ethanol yields 4-(dimethylaminomethyl)aniline. Typical conditions include:

  • Reagents : 4-Nitrobenzaldehyde, dimethylamine (excess), Raney Ni (5–20 wt%)
  • Conditions : 50–80°C, 6–48 hr, H₂ pressure (0.1–1 atm)
  • Yield : 85–92%

Direct Alkylation of 4-Aminobenzyl Alcohol

4-Aminobenzyl alcohol reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to form 4-(dimethylaminomethyl)phenol, followed by reduction to the aniline derivative using LiAlH₄.

Introduction of 3-(Methylsulfonyl)propylamino Side Chain

The sulfonylpropylamine moiety is introduced via alkylation or reductive amination. Key approaches include:

Alkylation with 3-(Methylsulfonyl)propyl Halides

Synthesis of 3-(Methylsulfonyl)propyl Bromide :

  • Sulfonylation : 3-Bromopropanol reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Conditions : 0–5°C, 2–4 hr, 90–95% yield
  • Alkylation : 4-(Dimethylaminomethyl)aniline reacts with 3-(methylsulfonyl)propyl bromide in acetonitrile or DMF using K₂CO₃ or Cs₂CO₃.
    • Molar Ratio : 1:1.2 (aniline:alkylating agent)
    • Conditions : 60–80°C, 12–24 hr, 70–78% yield

Reductive Amination with 3-(Methylsulfonyl)propanal

3-(Methylsulfonyl)propanal is prepared via oxidation of 3-(methylsulfonyl)propan-1-ol using pyridinium chlorochromate (PCC). Subsequent reductive amination with 4-(dimethylaminomethyl)aniline employs NaBH₃CN or NaBH(OAc)₃ in methanol:

  • Conditions : RT, 12–18 hr, 65–72% yield

Alternative Pathways

Gabriel Synthesis for Propylamine Intermediate

  • Phthalimide Protection : 3-(Methylsulfonyl)propanol is converted to the phthalimide derivative using phthalic anhydride.
  • Aminolysis : Hydrazine cleavage yields 3-(methylsulfonyl)propylamine, which is coupled to 4-(chloromethyl)-N,N-dimethylaniline via nucleophilic substitution.

Michael Addition to Acrylic Sulfones

4-(Dimethylaminomethyl)aniline undergoes Michael addition to methylsulfonylpropene (CH₂=CHCH₂SO₂Me) in THF with BF₃·Et₂O catalysis, followed by hydrogenation (Pd/C, H₂) to saturate the double bond.

Optimization and Challenges

Parameter Optimal Conditions Challenges
Catalyst Selection Raney Ni for core synthesis; Pd/C for reductions Catalyst poisoning by sulfone groups
Solvent Choice Polar aprotic (DMF, acetonitrile) Side reactions in protic solvents
Purification Column chromatography (SiO₂, EtOAc/hexane) High polarity complicating isolation

Industrial-Scale Considerations

  • Cost Efficiency : Raney nickel-catalyzed hydrogenation is preferred for bulk production.
  • Waste Management : Neutralization of acidic byproducts (e.g., HBr from alkylation) with aqueous NaOH ensures compliance with environmental regulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group acts as a strong leaving group, enabling nucleophilic substitution. Key findings include:

Reaction Type Conditions Products/Outcomes Key Observations
AlkylationEthanol/dichloromethane, 20–80°C, baseSubstituted propylamine derivativesHigh regioselectivity due to sulfonyl group directing effects
HydrolysisAqueous NaOH, refluxSulfonic acid intermediatesRequires prolonged heating; moderate yields

Mechanistically, the sulfonyl group stabilizes transition states through inductive effects, enhancing substitution rates at the β-carbon of the propyl chain.

Catalytic Hydrogenation

The compound’s nitrobenzene-derived precursors are synthesized via Raney nickel-catalyzed hydrogenation:

Catalyst Conditions Yield Purity
Raney Nickel0.1–1 atm H₂, 40–60°C, ethanol solvent90%>95%

This one-step reduction is scalable and avoids toxic byproducts, making it industrially viable . The dimethylamino group remains intact under these conditions.

Metabolic Transformations

In biological systems, the compound undergoes enzymatic modifications:

  • N-Demethylation : Cytochrome P450 enzymes remove methyl groups, forming N-methylaniline derivatives .

  • Ring Hydroxylation : Flavin-containing monooxygenases introduce hydroxyl groups at the para position relative to the dimethylamino group, producing reactive quinoneimine intermediates .

These pathways are critical for understanding its pharmacokinetics and potential toxicity.

Oxidative Reactions

The methylsulfonyl group participates in oxidation-reduction equilibria:

Oxidizing Agent Conditions Outcome
O₂ (aerobic)Ambient, aqueous bufferSlow oxidation to sulfonic acid derivatives
H₂O₂/Fe³⁺Acidic, 60°CRapid sulfoxide formation

Oxidation kinetics are pH-dependent, with faster rates observed under acidic conditions .

Condensation Reactions

The primary amine (-NH-) in the propyl chain facilitates condensations:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .

  • Amide Coupling : Using HATU/DMF, couples with carboxylic acids to yield stable amides .

These reactions are utilized in pharmaceutical intermediate synthesis .

Thermal Stability

Decomposition studies reveal:

  • Stable below 150°C in inert atmospheres.

  • Above 200°C, the methylsulfonyl group cleaves, releasing SO₂ and forming tertiary amine byproducts .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies.

Medicine: The compound and its derivatives are explored for their pharmacological properties, including potential use as therapeutic agents in treating various diseases.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Alkylamino Substituents

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS 71274-90-3)

  • Key Difference : Replaces the 3-(methylsulfonyl)propyl group with a 2-methylpropyl chain.
  • Impact : The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous environments. This analog may exhibit lower binding affinity to targets requiring polar interactions .

N-(3-{[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amino}propyl)-N-methylaniline

  • Key Difference : Incorporates a thiazole ring and a branched alkyl chain.
  • However, the lack of a sulfonyl group may limit interactions with polar binding pockets .

Compounds with Sulfonamide/Sulfonyl Functional Groups

N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide

  • Key Difference: Sulfonamide (-SO₂NH₂) replaces the methylsulfonylpropylamino group.
  • Impact: Sulfonamides are known for their antibacterial properties, but the electron-withdrawing nature of the sulfonamide may reduce metabolic stability compared to the methylsulfonyl group in the target compound .

Perfluorinated Sulfonylamino Compounds (e.g., [66008-72-8])

  • Key Difference : Fluorinated alkyl chains attached to sulfonyl groups.
  • Impact: Fluorination increases hydrophobicity and chemical stability but may reduce biocompatibility due to persistence in biological systems. The target compound’s non-fluorinated alkyl chain offers a balance between polarity and biodegradability .

Nitro-Substituted Aniline Derivatives

3 : 4-Dinitrodimethylaniline

  • Key Difference: Nitro (-NO₂) groups at the 3 and 4 positions.
  • The target compound’s methylsulfonyl group provides moderate electron withdrawal without the toxicity risks associated with nitro groups .

Bioactive Analogues Targeting Proteins

Epoxide-Derived Phenolic Compounds (e.g., 3a–3f)

  • Key Difference: Synthesized from epoxide reactions with amines, yielding hydroxypropyl-amino-phenol derivatives.
  • Impact: These compounds exhibit anti-biofilm activity, suggesting that the target compound’s amino-methylaniline core could be tailored for similar applications. However, the methylsulfonyl group may enhance binding to sulfhydryl or polar residues in proteins .

Biological Activity

n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline, also known by its CAS number 1183758-66-8, is a compound with significant biological activity. Its chemical formula is C13H22N2O2SC_{13}H_{22}N_{2}O_{2}S, and it has a molecular weight of 270.39 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interactions at the molecular level. It has been shown to exhibit:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs can inhibit various cancer cell lines. The presence of the methylsulfonyl group is believed to enhance its interaction with biological targets associated with tumor growth .
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For instance, it may interfere with histone methyltransferases, which are crucial in regulating gene expression related to cell proliferation and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). These studies often measure the IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 5 to 10 μM against these cell lines .
  • Mutagenicity Testing : The Ames test has been used to assess the mutagenic potential of this compound. Initial results categorize it as having strong positive mutagenicity (Class A), indicating that it may pose genetic risks at certain concentrations .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that they may exhibit favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Studies have indicated that modifications in side chains can significantly alter these properties, impacting bioavailability and metabolic stability .

Comparative Analysis

Parameter This compound Related Compounds
Molecular Weight (g/mol) 270.39Varies
IC50 (μM) 5 - 10 against various cancer cell linesRanges from 1.35 - 28 nM
Mutagenicity Strong positive (Class A in Ames test)Varies
Mechanism of Action Potential enzyme inhibition and anticancer activitySimilar mechanisms observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline, and what key intermediates should be monitored for yield optimization?

  • Methodological Answer : A two-step synthesis is typical:

Reductive amination : React 4-(aminomethyl)-N,N-dimethylaniline with 3-(methylsulfonyl)propanal using sodium cyanoborohydride in methanol under inert conditions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the product.

  • Key Intermediates : Monitor 3-(methylsulfonyl)propanal (via FTIR for carbonyl stretch at ~1700 cm⁻¹) and the Schiff base intermediate (via LC-MS, m/z ≈ 340).
  • Optimization : Use Design of Experiments (DoE) to vary temperature (20–40°C), pH (6–8), and stoichiometry (1:1 to 1:1.2). Response surface methodology can maximize yield .

Q. How can the purity of This compound be assessed using chromatographic techniques, and what are common impurities encountered during synthesis?

  • Methodological Answer :

  • HPLC Conditions : C18 column, mobile phase: acetonitrile/water (70:30, 0.1% TFA), flow rate: 1 mL/min, UV detection at 254 nm. Retention time: ~8.2 min.
  • Common Impurities :
  • N-Methyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline (incomplete dimethylation).
  • 3-(Methylsulfonyl)propylamine (unreacted starting material).
  • Reference Standards : Cross-validate with spiked samples using certified impurities (e.g., N,N-Dimethylaniline-d11 as an internal standard) .

Advanced Research Questions

Q. In computational studies, how does the methylsulfonyl group influence the electronic properties of This compound, and what implications does this have for its reactivity in subsequent reactions?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-311+G(d,p) level, the methylsulfonyl group exhibits strong electron-withdrawing effects (-I), reducing electron density at the aniline nitrogen (NBO charge: −0.32 vs. −0.45 in non-sulfonated analogs).
  • Reactivity Implications :
  • Nucleophilic Substitution : Lower electron density slows SNAr reactions at the aromatic ring.
  • Oxidation Stability : Enhanced resistance to oxidation due to sulfonyl stabilization.
  • Validation : Compare experimental oxidation potentials (cyclic voltammetry) with computed HOMO-LUMO gaps .

Q. When encountering discrepancies in reaction yields between batch and flow reactor setups for this compound, what experimental variables should be prioritized for investigation?

  • Methodological Answer :

  • Critical Variables :

Residence Time : Flow reactors require precise control (e.g., 5–30 min vs. batch 2–24 hrs).

Mixing Efficiency : Turbulent flow (Reynolds number > 4000) ensures homogeneity.

Temperature Gradients : Use inline IR thermography to detect hot/cold spots.

  • Troubleshooting : Apply factorial design to isolate factors (e.g., catalyst loading, pressure). For example, a 2³ design (temperature, flow rate, concentration) can identify interactions affecting yield .

Q. How can researchers resolve contradictions in reported kinetic data for the hydrolysis of This compound under acidic conditions?

  • Methodological Answer :

  • Data Reconciliation :

Replicate Conditions : Standardize pH (1.0–3.0), ionic strength (0.1 M KCl), and temperature (25°C).

Analytical Consistency : Use quenched samples (neutralized with NaHCO₃) analyzed via LC-MS/MS.

Mechanistic Probes : Isotope labeling (e.g., D₂O solvent) to track protonation sites.

  • Advanced Modeling : Apply multivariate regression to compare rate constants (kobs) across studies, accounting for hidden variables like trace metal contamination .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthetic Optimization Design of Experiments (DoE)Temperature, pH, stoichiometry
Purity Analysis HPLC-UV/LC-MSRetention time, impurity spike recovery
Electronic Properties DFT Calculations (B3LYP/6-311+G(d,p))NBO charges, HOMO-LUMO gaps
Reactor Design Flow Chemistry with Inline MonitoringResidence time, Reynolds number
Kinetic Studies Quenched Flow Experiments + Multivariate Analysiskobs, isotope effects

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